molecular formula C24H30FN3O4S B2517580 N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide CAS No. 898415-16-2

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide

Cat. No. B2517580
CAS RN: 898415-16-2
M. Wt: 475.58
InChI Key: ZALRXRSFMDFVHK-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C24H30FN3O4S and its molecular weight is 475.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide, similar in structure to various synthesized compounds, has been subject to research for its potential applications. Research on closely related compounds includes the synthesis of N-substituted derivatives involving the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield complex structures, which are further modified to achieve desired biological activities. The structures of these synthesized compounds are usually elucidated through NMR, IR, and mass spectral data, indicating their complex nature and the precision required in their synthesis (H. Khalid et al., 2016).

Biological and Pharmacological Activities

Research on compounds with similar structures to this compound often focuses on their biological and pharmacological activities. For example, certain derivatives have been evaluated for their anticancer potential, with studies showing that some compounds exhibit low IC50 values, acting as strong anticancer agents relative to established drugs like doxorubicin. This highlights the potential therapeutic applications of these compounds in treating cancer (A. Rehman et al., 2018).

Antimicrobial Properties

The antimicrobial properties of compounds structurally related to this compound have been a subject of research. Studies have shown that certain synthesized compounds exhibit moderate to high activity against Gram-negative and Gram-positive bacteria, suggesting their potential use as antimicrobial agents. This indicates the broad spectrum of applications these compounds could have in addressing microbial resistance and infections (H. Khalid et al., 2016).

Enzyme Inhibition and Neuropharmacological Effects

Several studies have also explored the enzyme inhibition capabilities and neuropharmacological effects of compounds similar to this compound. For instance, research on N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives demonstrated their potential as excellent inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could be significant in developing treatments for diseases like Alzheimer's (H. Khalid et al., 2014).

Mechanism of Action

properties

IUPAC Name

N'-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O4S/c25-20-11-13-22(14-12-20)33(31,32)28-18-5-4-10-21(28)15-17-27-24(30)23(29)26-16-6-9-19-7-2-1-3-8-19/h1-3,7-8,11-14,21H,4-6,9-10,15-18H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALRXRSFMDFVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.